Comparative Potency and Selectivity Profile vs. Broad-Spectrum Inhibitor E-64
Cathepsin L Inhibitor VI exhibits a Ki of 19 nM against human cathepsin L, which is comparable to the IC50 of the broad-spectrum inhibitor E-64 (2.5 nM) [REFS-1, REFS-2]. Critically, however, Cathepsin L Inhibitor VI demonstrates a 310-fold and 210-fold selectivity for CTSL over cathepsins K and B, respectively [1]. In contrast, E-64 potently inhibits cathepsins K, L, and S with IC50 values ranging from 1.4 to 4.1 nM, offering no meaningful discrimination within the papain superfamily [2].
| Evidence Dimension | Potency and Selectivity |
|---|---|
| Target Compound Data | Ki = 19 nM (CTSL); 310-fold selectivity over Cathepsin K; 210-fold selectivity over Cathepsin B [1] |
| Comparator Or Baseline | E-64: IC50 = 2.5 nM (CTSL); IC50 = 1.4 nM (Cathepsin K); IC50 = 4.1 nM (Cathepsin S); also inhibits Cathepsin B and H [2] |
| Quantified Difference | Selectivity fold-difference > 100x for Cathepsin L Inhibitor VI over related cathepsins vs. < 3x for E-64. |
| Conditions | In vitro enzymatic assays using human recombinant cathepsins and fluorogenic substrates (e.g., Z-FR-AMC). |
Why This Matters
For researchers needing to attribute a biological effect specifically to cathepsin L rather than general cysteine protease activity, the high selectivity of Cathepsin L Inhibitor VI is essential for data interpretation and experimental validity.
- [1] Chowdhury, S. F., et al. Design of noncovalent inhibitors of human cathepsin L. From the 96-residue proregion to optimized tripeptides. J Med Chem. 2002, 45(24), 5321-5329. View Source
- [2] Cayman Chemical. E-64 Product Datasheet. Biocompare. View Source
